molecular formula C23H18N4O4 B15001458 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide

Cat. No.: B15001458
M. Wt: 414.4 g/mol
InChI Key: JREDEVAFDOTUTJ-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide is a chemical compound known for its applications as a UV absorber and stabilizer. It is commonly used in polymers, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The compound exerts its effects by absorbing UV radiation and dissipating the energy as heat, thereby preventing the degradation of the material it is incorporated into. The benzotriazole moiety is responsible for the UV absorption, while the phenoxy and acetamide groups contribute to the stability and solubility of the compound in various matrices .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide

InChI

InChI=1S/C23H18N4O4/c1-14-6-9-21(20(10-14)27-25-18-4-2-3-5-19(18)26-27)30-13-22(28)24-16-7-8-17-15(11-16)12-31-23(17)29/h2-11H,12-13H2,1H3,(H,24,28)

InChI Key

JREDEVAFDOTUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)OC3)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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